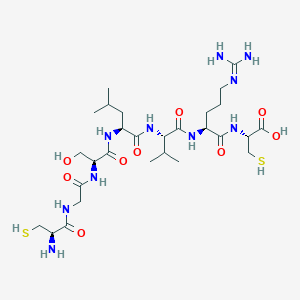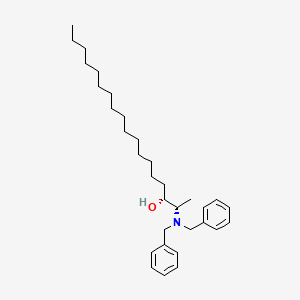![molecular formula C20H24IN5 B14247429 9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole CAS No. 331268-10-1](/img/structure/B14247429.png)
9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole is a complex organic compound that belongs to the class of pyrimidoindoles. This compound features a unique structure that includes an indole core fused with a pyrimidine ring, and it is further functionalized with pyrrolidine groups and an iodoethyl side chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core . The pyrimidine ring can be constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
化学反应分析
Types of Reactions
9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Cycloaddition Reactions: The indole and pyrimidine rings can participate in cycloaddition reactions, forming new heterocyclic structures.
Common Reagents and Conditions
Halogenation: Iodine and oxidizing agents for iodination.
Acid Catalysts: Methanesulfonic acid for Fischer indole synthesis.
Cycloaddition: Various dienophiles and catalysts for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodoethyl group can yield a variety of substituted derivatives, while cycloaddition reactions can produce complex polycyclic structures .
科学研究应用
Chemistry
In chemistry, 9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound’s biological activity is of significant interest. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties . Research is ongoing to explore the potential of this compound in drug discovery and development, particularly in targeting specific biological pathways and receptors .
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals and advanced materials. Its unique properties can be leveraged to create products with specific functionalities, such as pharmaceuticals, agrochemicals, and dyes .
作用机制
The mechanism of action of 9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring and pyrrolidine groups contribute to the compound’s binding affinity and specificity. The iodoethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability .
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups and biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine have the pyrimidine ring but lack the indole core and other functional groups present in 9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
属性
CAS 编号 |
331268-10-1 |
|---|---|
分子式 |
C20H24IN5 |
分子量 |
461.3 g/mol |
IUPAC 名称 |
9-(2-iodoethyl)-2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indole |
InChI |
InChI=1S/C20H24IN5/c21-9-14-26-16-8-2-1-7-15(16)17-18(24-10-3-4-11-24)22-20(23-19(17)26)25-12-5-6-13-25/h1-2,7-8H,3-6,9-14H2 |
InChI 键 |
HZVQAQJMJNKTIS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CCI)N5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


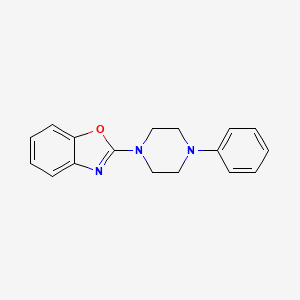

![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
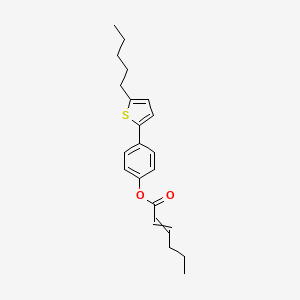
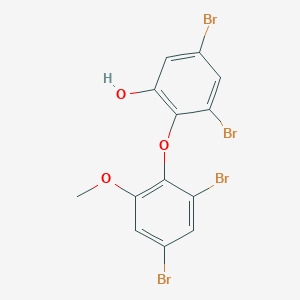
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)
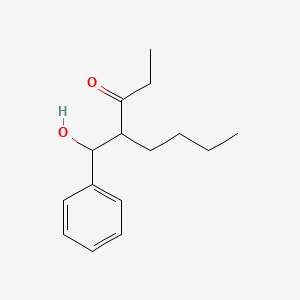


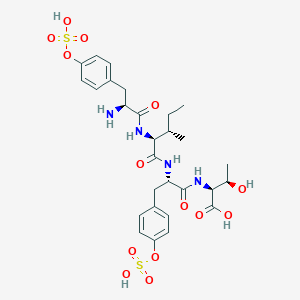
![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)
![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
